

Application Notes and Protocols: Solid-Phase Synthesis of Substance P (1-9)

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Compound of Interest		
Compound Name:	Substance P (1-9)	
Cat. No.:	B549627	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator, playing a crucial role in inflammation, pain perception, and mood regulation. The N-terminal fragment, **Substance P (1-9)**, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major metabolite of Substance P.[1] This document provides a detailed protocol for the chemical synthesis of **Substance P (1-9)** utilizing Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis Strategy

The synthesis of **Substance P (1-9)** is achieved through the sequential addition of N α -Fmoc protected amino acids to a solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is removed at each cycle with a piperidine solution. The subsequent amino acid is then coupled to the deprotected N-terminus. This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified by reversed-phase high-performance liquidography (RP-HPLC).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.



Category	Item	Specification
Resin	Glycine-preloaded Wang Resin	100-200 mesh, ~0.5 mmol/g substitution
Rink Amide Resin	For C-terminally amidated peptides	
Amino Acids	Fmoc-Arg(Pbf)-OH	-
Fmoc-Pro-OH		-
Fmoc-Lys(Boc)-OH	_	
Fmoc-Gln(Trt)-OH	_	
Fmoc-Phe-OH	_	
Fmoc-Gly-OH	_	
Coupling Reagents	O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)	
N,N-diisopropylethylamine (DIPEA)		-
Deprotection Reagent	Piperidine	Reagent grade
Solvents	N,N-dimethylformamide (DMF)	Peptide synthesis grade
Dichloromethane (DCM)	Reagent grade	
Diethyl ether	Anhydrous	_
Cleavage Reagents	Trifluoroacetic acid (TFA)	Reagent grade
Triisopropylsilane (TIS)	Reagent grade	
Water (H ₂ O)	Deionized	_
Purification	Acetonitrile (ACN)	HPLC grade
Trifluoroacetic acid (TFA)	HPLC grade	
Water	HPLC grade	-



Experimental Protocols Resin Swelling and Preparation

- Place the desired amount of Glycine-preloaded Wang resin in a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

Fmoc Deprotection

- Add a 20% solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Amino Acid Coupling

- Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
- Add 8 equivalents of DIPEA to the amino acid/HCTU solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.



 After successful coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation

Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the **Substance P (1-9)** sequence: Phe, Phe, Gln, Gln, Pro, Lys, Pro, Arg.

Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of 90% TFA, 5% TIS, and 5% H₂O.[1]
- Add the cleavage cocktail to the dried peptide-resin.
- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Purification and Characterization

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
- Purify the peptide by RP-HPLC using a C18 column. A typical gradient is from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
- Collect the fractions containing the purified peptide.

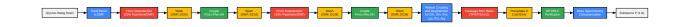


- Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[2]
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

Parameter	Value	Notes
Resin Substitution	~0.5 mmol/g	
Amino Acid Equivalents	4	Relative to resin substitution
HCTU Equivalents	3.9	Relative to resin substitution
DIPEA Equivalents	8	Relative to resin substitution
Deprotection Solution	20% Piperidine in DMF	
Cleavage Cocktail	90:5:5 TFA:TIS:H₂O	[1]
Cleavage Time	2-3 hours	

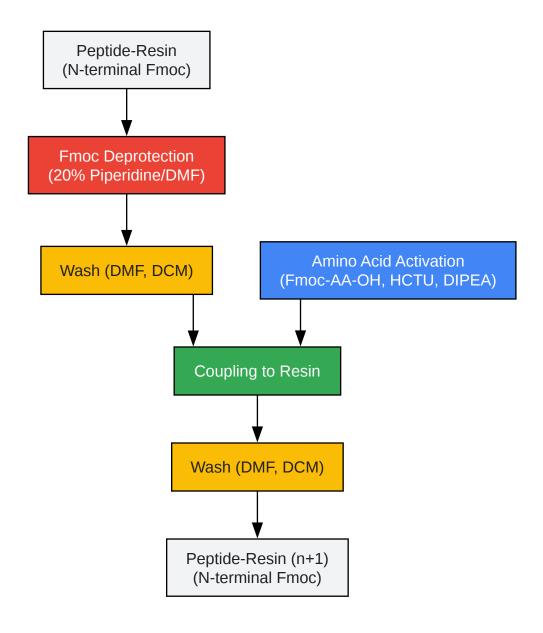
Visualizations



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Caption: Workflow for the solid-phase synthesis of **Substance P (1-9)**.





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Caption: The iterative cycle of deprotection and coupling in SPPS.

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References







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- 2. Proteolysis Controls Endogenous Substance P Levels PMC [pmc.ncbi.nlm.nih.gov]
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